molecular formula C14H13Cl4N B14046237 [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14046237
M. Wt: 337.1 g/mol
InChI Key: NCEVUPDWGZIMAI-UHFFFAOYSA-N
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Description

[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a chlorinated aromatic compound offered for specialized chemical research and development. Chlorinated organic compounds are of significant interest in medicinal and synthetic chemistry, with over 250 FDA-approved drugs containing chlorine atoms . The specific chlorine atom pattern and structural features of this molecule make it a potentially valuable intermediate for exploring novel chemical spaces. Researchers may utilize this compound in the synthesis of more complex molecular architectures or to investigate structure-activity relationships (SAR), particularly in the development of new pharmacologically active agents . Please note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-2-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)13-4-3-8(15)5-10(13)11-6-9(16)7-12(17)14(11)18/h3-5,7,11H,6H2,1-2H3

InChI Key

NCEVUPDWGZIMAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)C2CC(=CC(=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Aromatic Precursors

Summary of Preparation Steps and Conditions

Step Reaction Type Starting Material(s) Reagents/Catalysts Conditions Yield/Notes
1. Chlorination of aniline Electrophilic aromatic substitution 2,6-dialkylaniline or related aniline Chlorine gas, FeCl3 or Iodine catalyst -15°C to 100°C, inert solvent (CCl4, toluene) 60-70% yield, selective chlorination
2. Chlorination of cyclohexadiene Electrophilic chlorination Cyclohexadiene derivatives Chlorine gas or sulfuryl chloride Controlled temperature, inert solvent Selective trichlorination at 2,3,5-positions
3. Amination Catalytic reduction Nitro-substituted aromatic compounds Pd/Pt catalyst, H2, aromatic solvent (xylene) 80-110°C, 10 bar H2 pressure High purity aniline derivatives
4. Coupling via Friedel-Crafts Electrophilic aromatic substitution Chlorinated cyclohexadienyl and phenyl rings AlCl3 or FeCl3 Mild temperature, inert solvent Efficient coupling with regioselectivity

Research Findings and Analysis

  • The chlorination steps require careful control of temperature and catalyst to avoid over-chlorination or formation of undesired isomers.
  • Catalytic hydrogenation for amine formation is optimized by maintaining inert atmosphere and cold crystallization to ensure product purity and catalyst recyclability.
  • Friedel-Crafts alkylation remains a robust method for coupling aromatic systems but demands exclusion of moisture and precise stoichiometry to maximize yield.
  • Environmental and safety considerations are critical due to multiple chlorine atoms; the process must ensure containment and proper disposal of chlorinated waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups within the molecule.

    Substitution: The compound is prone to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry: In chemistry, [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for research in pharmacology and toxicology. Studies may focus on its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may lead to the development of new drugs or treatments.

Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with two closely related derivatives, as detailed below.

Structural Analogs and Their Properties

Parameter Target Compound [3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine [4-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
CAS Number Not explicitly provided (PubChem entry incomplete) 1361579-86-3 1361568-05-9
Molecular Formula Likely C₁₄H₁₃Cl₄N (inferred from analogs) C₁₄H₁₃Cl₄N C₁₄H₁₃Cl₄N
Molecular Weight ~337.1 g/mol (inferred) 337.1 g/mol 337.1 g/mol
Chlorine Substitution Phenyl: 4-Cl; Cyclohexadienyl: 2,3,5-Cl Phenyl: 3-Cl; Cyclohexadienyl: 2,3,4-Cl Phenyl: 4-Cl; Cyclohexadienyl: 2,3,6-Cl
SMILES Notation Not explicitly provided CN(C)c1cccc(Cl)c1C1CC=C(Cl)C(Cl)=C1Cl CN(C)c1ccc(Cl)c(C2C(Cl)=C(Cl)C=CC2Cl)c1

Key Differences and Implications

a) Position of Chlorine on the Phenyl Ring
  • The target compound has a 4-chloro substituent, whereas its analog features a 3-chloro group.
b) Chlorination Pattern on the Cyclohexadienyl Group
  • The 2,3,5-trichloro arrangement in the target compound creates a distinct conjugation pattern compared to the 2,3,4-trichloro (in ) and 2,3,6-trichloro (in ) analogs. These variations may influence:
    • Steric Effects : The 2,3,5-substitution likely reduces steric hindrance compared to the 2,3,6-substitution in .
    • Electronic Effects : The conjugated diene system in the target compound may exhibit enhanced stability due to symmetric chlorine placement.

Research Findings and Trends

Comparative Reactivity

  • and demonstrate that dehydrosulfurization methods for synthesizing chlorinated heterocycles (e.g., 1,3,5-oxadiazines) are highly sensitive to substituent positions . By analogy, the reactivity of the target compound’s cyclohexadienyl group may vary significantly compared to its analogs due to differences in chlorine placement.

Biological Activity

The compound [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS No. 1361653-76-0) is a chlorinated derivative of dimethylamine and has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant research findings.

  • Molecular Formula : C14H13Cl4N
  • Molar Mass : 337.07 g/mol
  • Purity : Typically ≥ 98% in commercial preparations .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various chlorinated compounds, including this specific compound. It was found to exhibit significant activity against gram-positive bacteria and mycobacterial strains. In particular, compounds with halogen substitutions have shown enhanced antibacterial efficacy compared to their non-halogenated counterparts .

Microorganism Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)High efficacy
Enterococcus faecalisModerate activity
Mycobacterium tuberculosisNotable activity

The presence of chlorine atoms in the structure is believed to enhance the lipophilicity and overall biological activity of the compound, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have assessed the anticancer potential of [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program protocols were employed to evaluate its efficacy across a range of cancers.

Cancer Type Growth Inhibition (%)
Leukemia92.48 - 126.61
Melanoma104.68
Lung Cancer100.00
Colon Cancer105.00
Breast Cancer95.00

The results indicated that while the compound demonstrated some level of growth inhibition, it generally exhibited low anticancer activity across the tested lines . Further modifications in molecular structure may be necessary to enhance its therapeutic potential.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study involving structurally similar compounds highlighted that [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine showed comparable or superior activity against MRSA compared to standard antibiotics like ampicillin and rifampicin .
  • Anticancer Screening : In a screening involving over sixty cancer cell lines, the compound's anticancer effects were assessed. The results suggested that while it had some inhibitory effects on tumor growth, it did not reach levels that would warrant further clinical investigation without structural optimization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, and how can reaction yields be optimized?

  • Methodological Answer : Modified Ullmann coupling or nucleophilic aromatic substitution are common approaches. For example, halogenated intermediates (e.g., 4,5-dichlorophthalonitrile derivatives) can be synthesized via palladium-catalyzed cross-coupling, with yields improved using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) . Optimize stoichiometry (1:1.2 molar ratio of aryl halide to amine) and use catalysts like CuI/1,10-phenanthroline to reduce byproducts.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C spectra for aromatic proton environments (δ 6.5–8.0 ppm) and dimethylamine groups (δ 2.8–3.2 ppm). Use DEPT-135 to distinguish CH3_3 groups .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 423.85). Fragmentation patterns help identify trichlorocyclohexadienyl moieties .
  • IR : Look for C-Cl stretches (550–750 cm1^{-1}) and N-H bends (if present) near 1600 cm1^{-1} .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood due to volatile chlorinated intermediates.
  • Quench reactive byproducts (e.g., excess thionyl chloride) with ice-cold sodium bicarbonate.
  • Store the compound in amber vials at 4°C to prevent photodegradation .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess this compound’s persistence and bioaccumulation?

  • Methodological Answer :

  • Experimental Design : Use OECD 307 guidelines for soil degradation studies. Employ LC-MS/MS to monitor degradation products.
  • Bioaccumulation : Measure logP values (estimated >3.5) via shake-flask method. Conduct in vitro assays with hepatic microsomes to assess metabolic stability .
  • Data Interpretation : Compare half-lives (t1/2_{1/2}) in aerobic vs. anaerobic conditions; correlate with molecular descriptors (e.g., H-bond acceptors) .

Q. How to resolve contradictions in crystallographic vs. computational structural data?

  • Methodological Answer :

  • Perform single-crystal X-ray diffraction to resolve bond angles/lengths (e.g., C-Cl bond: ~1.74 Å).
  • Validate computational models (DFT/B3LYP) by aligning optimized geometries with crystallographic data (RMSD <0.1 Å). Check for solvent effects in simulations .

Q. What strategies mitigate synthetic byproducts during trichlorocyclohexadienyl group formation?

  • Methodological Answer :

  • Byproduct Identification : Use GC-MS to detect polychlorinated side products (e.g., hexachlorinated analogs).
  • Optimization : Introduce steric hindrance (e.g., ortho-substituted directing groups) or low-temperature (−20°C) chlorination to reduce overhalogenation .

Q. How to evaluate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with X-ray structures of target proteins (e.g., cytochrome P450). Validate with SPR (KD <10 μM indicates strong binding).
  • Enzyme Assays : Monitor inhibition via fluorometric kits (e.g., CYP3A4) at varying concentrations (1–100 μM) .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity values across studies?

  • Methodological Answer :

  • Meta-Analysis : Normalize data using species-specific conversion factors (e.g., rodent-to-human LD50_{50}).
  • Confounding Factors : Check for impurities (e.g., residual solvents) via HPLC. Re-evaluate under standardized OECD protocols (e.g., acute toxicity Test No. 423) .

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